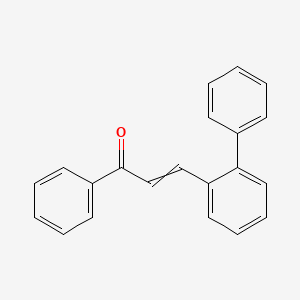
2-Phenylchalcone
Cat. No. B8306003
M. Wt: 284.3 g/mol
InChI Key: QNCVIMGJHDEDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05254568
Procedure details


To a solution the monotetrahydropyranyl ether of the dihydroxydeoxybenzoin (6.87 g, 22 mmole) and 4-hydroxybenzaldehyde (2.44 gm, 20 mmole) in dry benzene (100 ml) was added dry piperidine (0.12 ml). It was refluxed for 30 hours removing water azeotropically adding fresh portions of dry benzene from time to time to replenish the distilled benzene. The reaction mixture was cooled and washed with water (2×40 ml). The organic layer was dried (Na2SO4) and concentrated. The residue left was allowed to stand for 24 hours. The solidified material was filtered off and washed with chloroform to afford the dihydrobenzopyranone. The filtrate was collected, concentrated and residue chromatographed over a silica gel column eluting rapidly with 2% ethyl acetate in hexane, to afford, first, the unreacted THP ether of deoxybenzoin (starting compound). With increasing polarity (20% ethyl acetate in hexane), the 2-phenylchalcone (desired compound) was obtained which was crystallised from benzene-hexane, m.p. 140° C. (6 g, 72.1%).




Name

Identifiers


|
REACTION_CXSMILES
|
CC[O:3][CH2:4][CH3:5].[C:6]1([C:12]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=O)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(OCC)(=O)C.[CH3:27][CH2:28][CH2:29][CH2:30][CH2:31]C>>[C:15]1([C:14]2[CH:12]=[CH:6][CH:11]=[CH:10][C:9]=2[CH:8]=[CH:7][C:4]([C:5]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[O:3])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
residue chromatographed over a silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting rapidly with 2% ethyl acetate in hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)C=CC(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
